
2-(2-Ethylcycloheptyl)ethyl cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylcycloheptyl)ethyl cyanoacetate is an organic compound with the molecular formula C14H23NO2 It is a derivative of cyanoacetic acid and is characterized by the presence of a cyano group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylcycloheptyl)ethyl cyanoacetate typically involves the reaction of 2-(2-ethylcycloheptyl)ethanol with cyanoacetic acid or its derivatives. One common method is the esterification of cyanoacetic acid with 2-(2-ethylcycloheptyl)ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The continuous flow method offers advantages such as improved reaction efficiency, better control over reaction conditions, and higher product yields.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethylcycloheptyl)ethyl cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of a variety of derivatives.
Condensation Reactions: The ester group can undergo condensation reactions with aldehydes or ketones, forming β-keto esters or β-diketones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding cyanoacetic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Condensation Reactions: Reagents such as aldehydes, ketones, and bases like sodium ethoxide are used. The reactions are often performed under reflux conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are conducted at elevated temperatures to ensure complete hydrolysis.
Major Products Formed
Nucleophilic Substitution: The major products are substituted cyanoacetates.
Condensation Reactions: The major products are β-keto esters or β-diketones.
Hydrolysis: The major product is the corresponding cyanoacetic acid derivative.
Aplicaciones Científicas De Investigación
2-(2-Ethylcycloheptyl)ethyl cyanoacetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Pharmaceuticals: The compound is used in the synthesis of potential drug candidates, particularly those targeting metabolic and cardiovascular diseases.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylcycloheptyl)ethyl cyanoacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The ester group can also undergo hydrolysis, releasing cyanoacetic acid, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: A simpler ester of cyanoacetic acid, used in similar synthetic applications.
Methyl cyanoacetate: Another ester of cyanoacetic acid, with similar reactivity but different physical properties.
2-(2-Ethylcyclohexyl)ethyl cyanoacetate: A structurally similar compound with a cyclohexyl ring instead of a cycloheptyl ring.
Uniqueness
2-(2-Ethylcycloheptyl)ethyl cyanoacetate is unique due to the presence of the cycloheptyl ring, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity and the types of products formed in chemical reactions. Additionally, the compound’s specific structure may offer advantages in certain applications, such as improved biological activity or material properties.
Propiedades
Número CAS |
93841-17-9 |
|---|---|
Fórmula molecular |
C14H23NO2 |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
2-(2-ethylcycloheptyl)ethyl 2-cyanoacetate |
InChI |
InChI=1S/C14H23NO2/c1-2-12-6-4-3-5-7-13(12)9-11-17-14(16)8-10-15/h12-13H,2-9,11H2,1H3 |
Clave InChI |
MWRFTVDLCGREAK-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCCC1CCOC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





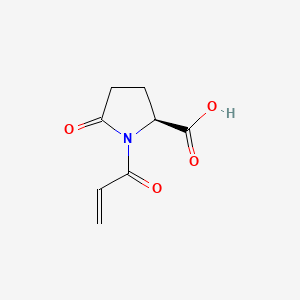
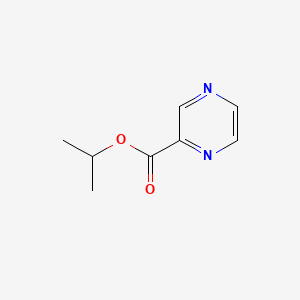



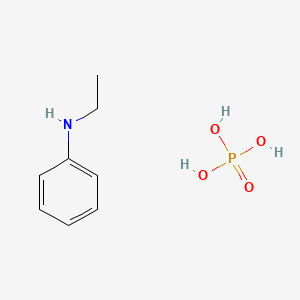
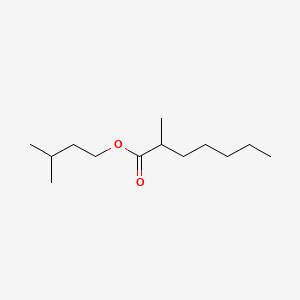
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
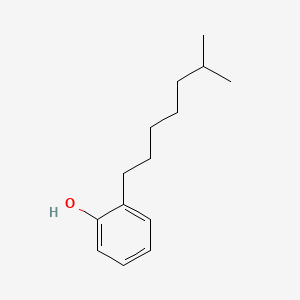
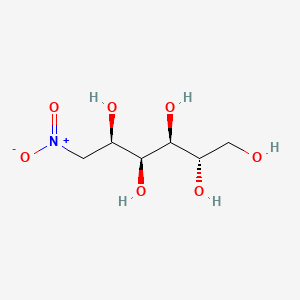
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)
